Crystallographically Resolved Binding Pose Versus Unresolved Analogs in CALB Lipase Active Site
The (2S)-2-phenyl-N-[(1R)-1-phenylethyl]propanamide isomer (B7U) is co‑crystallized with CALB mutant SR at 1.78 Å resolution, providing an experimentally determined binding pose that reveals the stereochemical basis of enzyme selectivity [1]. In contrast, the positional isomer 3‑phenyl‑N‑(1‑phenylethyl)propanamide and the N‑phenyl analog N‑phenyl‑N‑(2‑phenylethyl)propanamide have no reported co‑crystal structures in the PDB with any CALB variant, precluding a comparable structure‑based understanding of their enzyme interactions.
| Evidence Dimension | Availability of experimentally resolved 3D binding pose in CALB active site |
|---|---|
| Target Compound Data | 1.78 Å X‑ray crystal structure (PDB 6J1T) with defined (2S,1R) stereochemistry |
| Comparator Or Baseline | 3‑phenyl‑N‑(1‑phenylethyl)propanamide: no PDB entry; N‑phenyl‑N‑(2‑phenylethyl)propanamide: no PDB entry |
| Quantified Difference | Unique crystallographic data vs. absence of structural data |
| Conditions | Candida antarctica lipase B mutant SR (A281G/A282V/V190C) co‑crystallized with ligand |
Why This Matters
Only the target compound offers a direct, high‑resolution structural reference for rational enzyme design; analog procurement would require de novo crystallization, adding months of effort.
- [1] Xu, J. et al. Stereodivergent Protein Engineering of a Lipase To Access All Possible Stereoisomers of Chiral Esters with Two Stereocenters. J. Am. Chem. Soc. 141, 7934–7945 (2019). https://doi.org/10.1021/jacs.9b02709 View Source
